N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoline-8-sulfonamide
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Overview
Description
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoline-8-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline ring, a sulfonamide group, and an azetidine ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoline-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the azetidine ring through a cyclization reaction, followed by the introduction of the pyridine and quinoline moieties. The sulfonamide group is then introduced through a sulfonation reaction.
For example, the synthesis may begin with the reaction of a pyridine derivative with an azetidine precursor under basic conditions to form the azetidine ring. This intermediate can then be reacted with a quinoline derivative in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoline-8-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Sulfonating agents: Chlorosulfonic acid, sulfur trioxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoline-8-sulfonamide has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoline-8-sulfonamide include:
- N-methyl-1-(pyridin-2-yl)methanamine
- N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
- N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
Uniqueness
The presence of the quinoline ring, sulfonamide group, and azetidine ring in a single molecule makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C18H18N4O2S/c1-21(15-12-22(13-15)17-9-2-3-10-19-17)25(23,24)16-8-4-6-14-7-5-11-20-18(14)16/h2-11,15H,12-13H2,1H3 |
InChI Key |
GDOQGWZMVDVFAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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